molecular formula C11H18N2OS B4955710 (3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol

(3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol

Cat. No.: B4955710
M. Wt: 226.34 g/mol
InChI Key: DBDJDNFKOQNFAW-UHFFFAOYSA-N
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Description

(3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol is a compound belonging to the imidazole family, which is known for its diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a butyl group, a prop-2-enylsulfanyl group, and a methanol group attached to the imidazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde. This method is advantageous due to its simplicity and the availability of starting materials. The reaction typically occurs under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the prop-2-enylsulfanyl group may enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which lacks the butyl, prop-2-enylsulfanyl, and methanol groups.

    2-Methylimidazole: A simple derivative with a methyl group at the 2-position.

    4-Nitroimidazole: Contains a nitro group at the 4-position, known for its antimicrobial properties.

Uniqueness

(3-Butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The butyl group increases its hydrophobicity, the prop-2-enylsulfanyl group enhances its reactivity, and the methanol group provides a site for further functionalization .

Properties

IUPAC Name

(3-butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-3-5-6-13-10(9-14)8-12-11(13)15-7-4-2/h4,8,14H,2-3,5-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDJDNFKOQNFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1SCC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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